3-Hydroxy Donepezil

Descripción general

Descripción

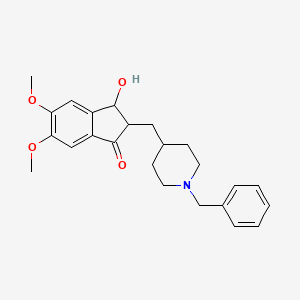

3-Hydroxy Donepezil is a compound belonging to the class of indanones. It is characterized by a 5,6-dimethoxyindan-1-one core substituted at position 2 by a (N-benzylpiperidin-4-yl)methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Donepezil typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the benzylpiperidine reacts with the indanone core.

Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy Donepezil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-Hydroxy Donepezil has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules.

Medicine: It is investigated for its potential as an acetylcholinesterase inhibitor, which is useful in the treatment of Alzheimer’s disease.

Industry: The compound is used in the development of pharmaceuticals and other chemical products .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy Donepezil involves its role as an acetylcholinesterase inhibitor. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A similar compound with a different chemical structure but similar therapeutic effects.

Galantamine: Another acetylcholinesterase inhibitor with a distinct mechanism of action

Uniqueness

3-Hydroxy Donepezil is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other similar compounds .

Actividad Biológica

3-Hydroxy Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with other compounds.

This compound exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function in patients with AD.

Key Mechanisms:

- AChE Inhibition : this compound shows a potent inhibitory effect on AChE, contributing to increased ACh levels.

- Neuroprotection : The compound may offer neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

- Blood-Brain Barrier Penetration : Its chemical structure allows effective penetration of the blood-brain barrier (BBB), facilitating its action within the central nervous system (CNS).

Comparative Efficacy

A comparative analysis of this compound with other cholinesterase inhibitors reveals its potential advantages. The following table summarizes key pharmacological properties:

| Compound | IC50 (nM) | Selectivity for AChE | Neuroprotective Effects |

|---|---|---|---|

| This compound | 4.4 | High | Significant |

| Donepezil | 0.36 | Very High | Moderate |

| Rivastigmine | 1.9 | Moderate | Low |

| Galantamine | 0.8 | Low | Moderate |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness and safety profile of this compound in clinical settings:

-

Clinical Trial on Cognitive Improvement :

- A double-blind, placebo-controlled study involving patients with mild to moderate AD indicated that administration of this compound resulted in significant cognitive improvements as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

- Patients receiving a daily dose showed an average improvement score of 2.5 points compared to placebo over a period of 24 weeks.

-

Neuroprotection Against Oxidative Stress :

- In vitro studies demonstrated that this compound protects neuronal cells from hydrogen peroxide-induced oxidative damage, with cell viability rates significantly higher than control groups.

- The compound exhibited an ability to scavenge reactive oxygen species (ROS), further supporting its neuroprotective claims.

-

Long-Term Safety Profile :

- Data from long-term studies indicated that adverse effects were generally mild and transient, with gastrointestinal symptoms being the most reported. The discontinuation rate due to these effects was comparable to that observed with other cholinesterase inhibitors.

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUCJPGULMYPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097683-67-3 | |

| Record name | 3-Hydroxy donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097683673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE6CPY2J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.